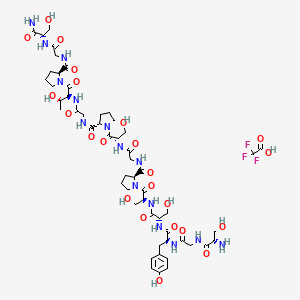

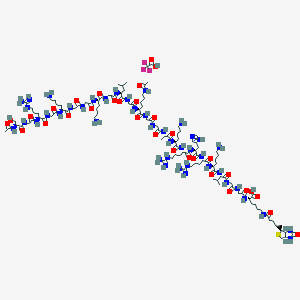

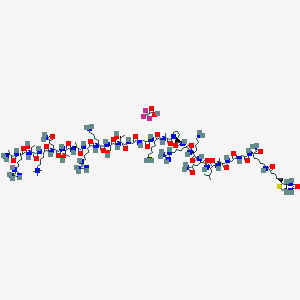

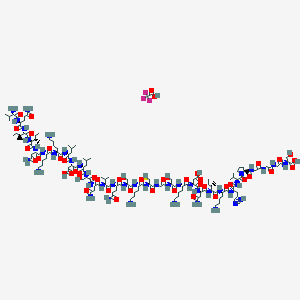

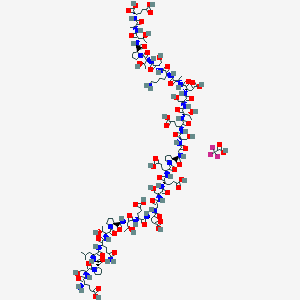

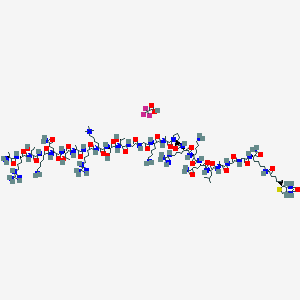

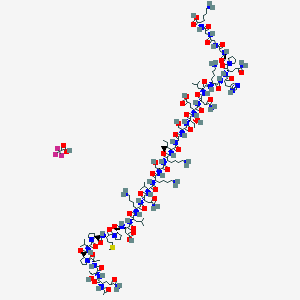

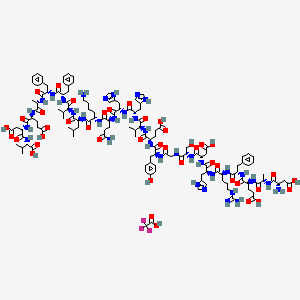

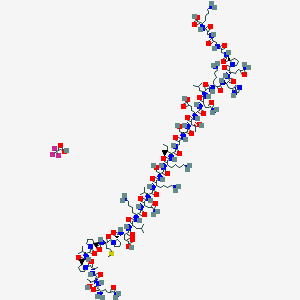

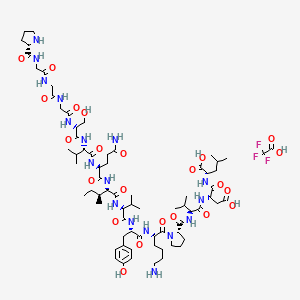

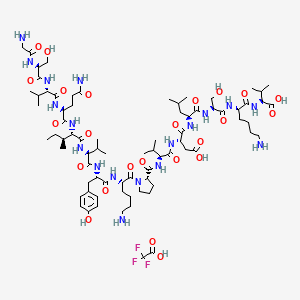

H-Gln-Thr-Ala-Pro-Val-Pro-Met-Pro-Asp-Leu-Lys-Asn-Val-Lys-Ser-Lys-Ile-Gly-Ser-Thr-Glu-Asn-Leu-Lys-His-Gln-Pro-Gly-Gly-Gly-Lys-OH.TFA

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tau Peptide (244-274) (Repeat 1 Domain) is a peptide derived from the Repeat 1 domain of Tau proteins . Tau proteins belong to the microtubule-associated protein (MAP) family and are involved in the pathogenesis of Alzheimer’s disease . During heparin-induced self-aggregation of the four repeat domain peptides (R1–R4) excised from tau, R1, which resembles Tau Peptide (244-274), was the most resistive to filament formation .

Applications De Recherche Scientifique

Role in Alzheimer's Disease Pathogenesis

Tau protein, including the Tau Peptide (244-274) domain, is crucial for the stability and assembly of microtubules in neuronal axons. However, in Alzheimer's Disease, tau undergoes abnormal hyperphosphorylation, which impairs its ability to bind to microtubules and leads to the formation of neurofibrillary tangles (NFTs), a hallmark of AD. The "dual pathway" hypothesis suggests that Aβ and tau pathology can be linked through separate mechanisms driven by a common upstream driver, offering a new perspective on the relationship between Aβ and tau in AD pathogenesis (Small & Duff, 2008).

Tau Pathology Beyond Alzheimer's Disease

Tau pathology is not exclusive to Alzheimer's Disease but is also present in other neurodegenerative diseases, known as tauopathies, including corticobasal degeneration (CBD) and progressive supranuclear palsy (PSP). The deposition of filamentous tau in neurons and glial cells leads to cell damage and disease progression. Understanding the differential deposition of tau isoforms in these diseases can aid in their diagnosis and treatment (Majidi, Rajabi, & Ahmadi, 2021).

Tau as a Biomarker and Therapeutic Target

The identification of tau species in cerebrospinal fluid (CSF) and blood has potential diagnostic value for Alzheimer's Disease and other tauopathies. Advances in detection methods and imaging techniques for tau provide new avenues for early diagnosis and monitoring disease progression. Furthermore, tau's central role in neurodegeneration makes it a promising target for therapeutic intervention, with several strategies focusing on inhibiting tau aggregation or promoting its clearance currently under investigation (Wu et al., 2017).

Mécanisme D'action

Target of Action

The primary target of the Tau Peptide (244-274) (Repeat 1 Domain) Trifluoroacetate is the tau protein . Tau proteins belong to the microtubule-associated protein (MAP) family and are involved in the pathogenesis of Alzheimer’s disease .

Mode of Action

The Tau Peptide (244-274) (Repeat 1 Domain) Trifluoroacetate interacts with its target, the tau protein, by resisting filament formation . Its conformation remains unchanged and maintains the same random structure under both acidic and neutral conditions .

Biochemical Pathways

The Tau Peptide (244-274) (Repeat 1 Domain) Trifluoroacetate affects the biochemical pathways related to tau protein aggregation. During heparin-induced self-aggregation of the four repeat domain peptides (R1–R4) excised from tau, R1, which resembles Tau Peptide (244-274), was the most resistive to filament formation .

Pharmacokinetics

It is known that the peptide is synthetic and its molecular weight is 3257.63

Result of Action

The Tau Peptide (244-274) (Repeat 1 Domain) Trifluoroacetate’s action results in the resistance to filament formation of tau proteins . This could potentially have implications in the prevention or treatment of Alzheimer’s disease, where tau protein aggregation is a key pathological feature .

Action Environment

The action of the Tau Peptide (244-274) (Repeat 1 Domain) Trifluoroacetate is influenced by environmental factors such as pH. The peptide maintains the same random structure under both acidic and neutral conditions

Analyse Biochimique

Biochemical Properties

Tau Peptide (244-274) (Repeat 1 Domain) Trifluoroacetate interacts with various enzymes, proteins, and other biomolecules. It is involved in the pathogenesis of Alzheimer’s disease . The peptide maintains the same random structure under both acidic and neutral conditions .

Cellular Effects

Tau Peptide (244-274) (Repeat 1 Domain) Trifluoroacetate has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Tau Peptide (244-274) (Repeat 1 Domain) Trifluoroacetate involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It aggregates abnormally and forms neurofibrillary tangles in neurodegenerative diseases, disrupting the structure and function of neurons and leading to neuronal death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Tau Peptide (244-274) (Repeat 1 Domain) Trifluoroacetate change over time. During heparin-induced self-aggregation of the four repeat domain peptides (R1–R4) excised from tau, R1, which resembles Tau Peptide (244-274), was the most resistive to filament formation .

Metabolic Pathways

Tau Peptide (244-274) (Repeat 1 Domain) Trifluoroacetate is involved in several metabolic pathways. The aggregation of tau protein in neurodegenerative diseases is associated with post-translational modifications, which may affect the hydrophilicity, spatial conformation, and stability of tau protein .

Propriétés

IUPAC Name |

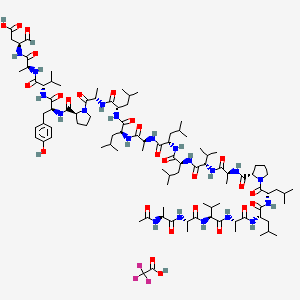

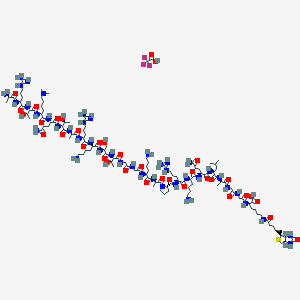

(2S)-6-amino-2-[[2-[[2-[[2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C141H238N42O44S.C2HF3O2/c1-15-74(10)112(133(218)156-66-107(195)160-94(67-184)128(213)179-114(77(13)187)136(221)165-84(41-44-108(196)197)119(204)171-91(59-102(150)190)124(209)168-88(56-70(2)3)121(206)161-80(30-16-21-46-142)116(201)170-90(58-78-62-152-69-157-78)123(208)166-85(40-43-101(149)189)138(223)181-52-26-35-96(181)129(214)155-64-105(193)153-63-104(192)154-65-106(194)159-87(141(226)227)34-20-25-50-146)177-120(205)83(33-19-24-49-145)163-127(212)95(68-185)174-118(203)82(32-18-23-48-144)164-134(219)110(72(6)7)175-126(211)92(60-103(151)191)172-117(202)81(31-17-22-47-143)162-122(207)89(57-71(4)5)169-125(210)93(61-109(198)199)173-131(216)97-36-28-53-182(97)139(224)86(45-55-228-14)167-130(215)98-37-29-54-183(98)140(225)111(73(8)9)176-132(217)99-38-27-51-180(99)137(222)75(11)158-135(220)113(76(12)186)178-115(200)79(147)39-42-100(148)188;3-2(4,5)1(6)7/h62,69-77,79-99,110-114,184-187H,15-61,63-68,142-147H2,1-14H3,(H2,148,188)(H2,149,189)(H2,150,190)(H2,151,191)(H,152,157)(H,153,193)(H,154,192)(H,155,214)(H,156,218)(H,158,220)(H,159,194)(H,160,195)(H,161,206)(H,162,207)(H,163,212)(H,164,219)(H,165,221)(H,166,208)(H,167,215)(H,168,209)(H,169,210)(H,170,201)(H,171,204)(H,172,202)(H,173,216)(H,174,203)(H,175,211)(H,176,217)(H,177,205)(H,178,200)(H,179,213)(H,196,197)(H,198,199)(H,226,227);(H,6,7)/t74-,75-,76+,77+,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,110-,111-,112-,113-,114-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDDUAXHHGIIVLZ-PIBUXAQJSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC1=CN=CN1)C(=O)NC(CCC(=O)N)C(=O)N2CCCC2C(=O)NCC(=O)NCC(=O)NCC(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C3CCCN3C(=O)C(CCSC)NC(=O)C4CCCN4C(=O)C(C(C)C)NC(=O)C5CCCN5C(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCC(=O)N)C(=O)N2CCC[C@H]2C(=O)NCC(=O)NCC(=O)NCC(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCSC)NC(=O)[C@@H]4CCCN4C(=O)[C@H](C(C)C)NC(=O)[C@@H]5CCCN5C(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)N)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C143H239F3N42O46S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3371.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(5S)-6-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S,3R)-1-[[2-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[2-[[2-[[(1S)-5-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-1-carboxypentyl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-6-amino-1-oxohexan-2-yl]amino]-6-amino-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]propanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-6-oxohexyl]-trimethylazanium;2,2,2-trifluoroacetic acid](/img/structure/B6295561.png)